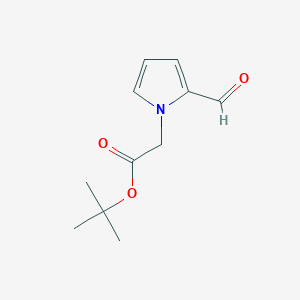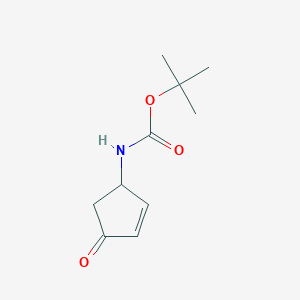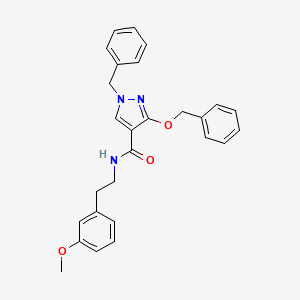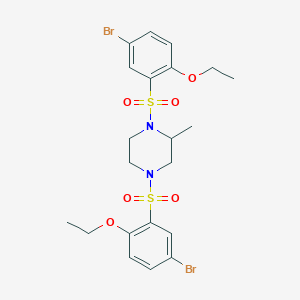
1,4-Bis(5-bromo-2-ethoxybenzenesulfonyl)-2-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(5-bromo-2-ethoxybenzenesulfonyl)-2-methylpiperazine, also known as BMB-4, is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BMB-4 is a sulfonamide-based inhibitor that has been shown to selectively inhibit the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in a variety of cancer cells.
Mecanismo De Acción
1,4-Bis(5-bromo-2-ethoxybenzenesulfonyl)-2-methylpiperazine selectively inhibits the activity of CA IX by binding to the enzyme's active site. CA IX plays a critical role in regulating the pH of cancer cells, which allows them to survive and proliferate in acidic environments. By inhibiting CA IX activity, 1,4-Bis(5-bromo-2-ethoxybenzenesulfonyl)-2-methylpiperazine disrupts this pH regulation mechanism, leading to reduced tumor growth and metastasis.
Biochemical and Physiological Effects
1,4-Bis(5-bromo-2-ethoxybenzenesulfonyl)-2-methylpiperazine has been shown to have a number of biochemical and physiological effects. In addition to its selective inhibition of CA IX activity, 1,4-Bis(5-bromo-2-ethoxybenzenesulfonyl)-2-methylpiperazine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be due to the disruption of pH regulation mechanisms in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,4-Bis(5-bromo-2-ethoxybenzenesulfonyl)-2-methylpiperazine for lab experiments is its selectivity for CA IX. This allows for more targeted inhibition of the enzyme, reducing the potential for off-target effects. However, one limitation of 1,4-Bis(5-bromo-2-ethoxybenzenesulfonyl)-2-methylpiperazine is its relatively low potency compared to other CA IX inhibitors. This can make it more difficult to achieve the desired level of inhibition in lab experiments.
Direcciones Futuras
There are a number of future directions for research on 1,4-Bis(5-bromo-2-ethoxybenzenesulfonyl)-2-methylpiperazine. One area of focus is the development of more potent CA IX inhibitors based on the structure of 1,4-Bis(5-bromo-2-ethoxybenzenesulfonyl)-2-methylpiperazine. Another area of research is the development of imaging agents based on 1,4-Bis(5-bromo-2-ethoxybenzenesulfonyl)-2-methylpiperazine for the detection of hypoxia in cancer cells. Additionally, the potential use of 1,4-Bis(5-bromo-2-ethoxybenzenesulfonyl)-2-methylpiperazine in combination with other cancer therapeutics is an area of active investigation.
Conclusion
In conclusion, 1,4-Bis(5-bromo-2-ethoxybenzenesulfonyl)-2-methylpiperazine is a compound that has shown promise in scientific research for its potential applications in cancer treatment and imaging. Its selective inhibition of CA IX makes it a promising candidate for the development of cancer therapeutics, and its biochemical and physiological effects have been extensively studied. While there are limitations to its use in lab experiments, there are a number of future directions for research on 1,4-Bis(5-bromo-2-ethoxybenzenesulfonyl)-2-methylpiperazine that could lead to significant advancements in the field of medicine.
Métodos De Síntesis
The synthesis of 1,4-Bis(5-bromo-2-ethoxybenzenesulfonyl)-2-methylpiperazine involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2-ethoxy-5-bromo-benzenesulfonyl chloride, which is reacted with 2-methylpiperazine to yield 1,4-bis(5-bromo-2-ethoxybenzenesulfonyl)-2-methylpiperazine. The synthesis of 1,4-Bis(5-bromo-2-ethoxybenzenesulfonyl)-2-methylpiperazine has been optimized to produce high yields of the compound with good purity.
Aplicaciones Científicas De Investigación
1,4-Bis(5-bromo-2-ethoxybenzenesulfonyl)-2-methylpiperazine has been extensively studied for its potential applications in cancer treatment. CA IX is overexpressed in a variety of cancer cells, and its inhibition has been shown to reduce tumor growth and metastasis. 1,4-Bis(5-bromo-2-ethoxybenzenesulfonyl)-2-methylpiperazine has been shown to selectively inhibit CA IX activity, making it a promising candidate for the development of cancer therapeutics. In addition to its potential applications in cancer treatment, 1,4-Bis(5-bromo-2-ethoxybenzenesulfonyl)-2-methylpiperazine has also been investigated for its potential use as an imaging agent for the detection of hypoxia, a condition that is commonly associated with cancer.
Propiedades
IUPAC Name |
1,4-bis[(5-bromo-2-ethoxyphenyl)sulfonyl]-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Br2N2O6S2/c1-4-30-18-8-6-16(22)12-20(18)32(26,27)24-10-11-25(15(3)14-24)33(28,29)21-13-17(23)7-9-19(21)31-5-2/h6-9,12-13,15H,4-5,10-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFHQMIVVVNERM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(C(C2)C)S(=O)(=O)C3=C(C=CC(=C3)Br)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Br2N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(5-bromo-2-ethoxybenzenesulfonyl)-2-methylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

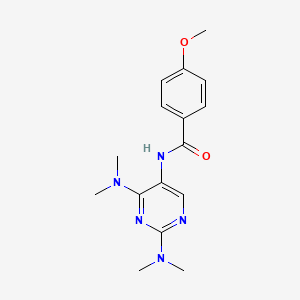
![2,5-dimethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2675939.png)
![7-(4-bromophenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2675940.png)
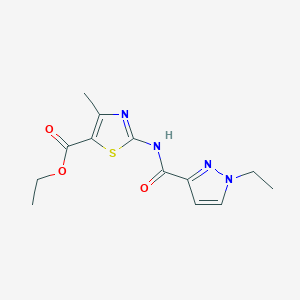
![n-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B2675942.png)
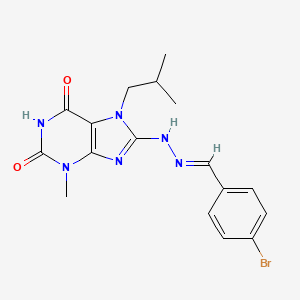

![8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2675950.png)
![2-(3-Bromo-2,6-difluorophenyl)-N-[(E)-2-phenylethenyl]sulfonylacetamide](/img/structure/B2675952.png)
